Pentacosanoic acid
Overview
Description
. It is a naturally occurring fatty acid found in various plant and animal sources. This compound is part of the very long-chain fatty acids group and is known for its significant role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentacosanoic acid can be synthesized through the hydrogenation of unsaturated fatty acids or by the elongation of shorter-chain fatty acids. The process typically involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plant oils and animal fats. The extracted fatty acids are then purified through processes like distillation and crystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield primary alcohols. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) under reflux conditions.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Primary alcohols.
Substitution: Acyl chlorides.
Scientific Research Applications
Pentacosanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acids.
Biology: this compound is studied for its role in cell membrane structure and function.
Medicine: Research has shown its potential in treating metabolic disorders and neurodegenerative diseases.
Industry: It is used in the production of cosmetics, lubricants, and surfactants
Mechanism of Action
Pentacosanoic acid exerts its effects primarily through its incorporation into cell membranes, influencing membrane fluidity and permeability. It interacts with various molecular targets, including enzymes involved in lipid metabolism. The pathways involved include the elongation and desaturation of fatty acids, which are crucial for maintaining cellular homeostasis .
Comparison with Similar Compounds
- Hexacosanoic acid (C26:0)
- Tetracosanoic acid (C24:0)
- Docosanoic acid (C22:0)
Comparison: Pentacosanoic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to hexacosanoic acid and tetracosanoic acid, this compound has a lower melting point and different solubility characteristics. Its role in biological systems is also distinct, as it is involved in specific metabolic pathways that are not shared by shorter or longer-chain fatty acids .
Properties
IUPAC Name |
pentacosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMPEAHGUXCSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075049 | |
Record name | Pentacosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pentacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-38-7 | |
Record name | Pentacosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentacosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PENTACOSANOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pentacosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentacosanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PENTACOSANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S768OX95G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pentacosanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pentacosanoic acid?
A1: this compound, also known as n-pentacosanoic acid, has the molecular formula C25H50O2 and a molecular weight of 382.65 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, researchers commonly employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize fatty acids like this compound [, , , , , , , ]. These techniques provide information about the structure, functional groups, and molecular weight of the compound.
Q3: Where is this compound found naturally?
A3: this compound is found in various natural sources. It has been identified in:* Plants: Seed oils of Sindora glabra [], Ochradenus arabicus [], and persimmon fruits (Diospyros lotus L.) []. It's also present in the roots of Gypsophila oldhamiana Miq [] and the stems of Acanthopanax gracilistylus [].* Algae: Tropical marine algae of the genus Halimeda [].* Human Body: this compound is a constituent of glycosphingolipids, particularly in human cataracts [].
Q4: What is significant about the fatty acid composition of Halimeda algae?
A4: Halimeda algae species contain this compound and other very long-chain fatty acids (VLCFAs) like tetracosanoic acid and hexacosanoic acid []. This is noteworthy because these VLCFAs are not commonly found in all algae species.
Q5: How can this compound be synthesized?
A5: this compound can be synthesized from lignoceric acid using the Arndt-Eistert synthesis []. This method involves a series of reactions to increase the carbon chain length.
Q6: What is the potential metabolic role of this compound and other odd-chain fatty acids?
A6: Odd-chain fatty acids (OCFAs) like this compound and heptadecanoic acid may play a role in metabolic regulation []. They can be elongated to very-long-chain fatty acids (VLCFAs) found in brain glycosphingolipids or broken down to yield propionyl-CoA. Propionyl-CoA can enter the citric acid cycle, potentially impacting mitochondrial energy metabolism.
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